

A Technical Guide to the Structural Analysis of Diazeniumdiolates

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Compound of Interest

Compound Name: [3-Aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium

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Introduction

Diazeniumdiolates, colloquially known as NONOates, are a critical class of nitric oxide (NO) donors with significant therapeutic potential. Their ability to release NO in a controlled manner makes them invaluable tools in pharmacology and drug development for applications ranging from cardiovascular diseases to cancer therapy. A thorough understanding of their molecular structure is paramount for elucidating their mechanism of action, predicting their stability and NO-release kinetics, and designing novel derivatives with enhanced therapeutic profiles. This guide provides an in-depth overview of the key analytical techniques employed in the structural characterization of diazeniumdiolates, complete with experimental protocols and quantitative structural data.

Core Structural Features

The defining feature of a diazeniumdiolate is the $[N(O)NO]^-$ functional group. X-ray crystallography studies have revealed that the $N_2O_2^-$ moiety is typically planar, with the two oxygen atoms arranged in a cis conformation.^[1] The N-N bond exhibits significant double-bond character, which contributes to the overall stability of the anion.^{[1][2]}

Data Presentation: Structural Parameters

The following tables summarize key structural and spectroscopic data for representative diazeniumdiolate compounds, providing a basis for comparison and further structural investigation.

Table 1: X-ray Crystallography Data - Bond Lengths and Angles

Compound	N1-N2 (Å)	N1-O1 (Å)	N2-O2 (Å)	X-N1-N2 (°)	O1-N1-N2 (°)	N1-N2-O2 (°)	Torsion Angle (O1-N1-N2-O2) (°)	Reference
A	1.287	1.309	1.284	118.4	120.8	118.6	-2.5	[1]
B	1.29	1.30	1.29	116.1	120.0	119.1	-7.8	[1]
C	1.301	1.297	-	113.3	-	-	-	[1]

Note: Compound identities are generalized for illustrative purposes. Refer to the cited literature for specific structures.

Table 2: NMR Spectroscopic Data

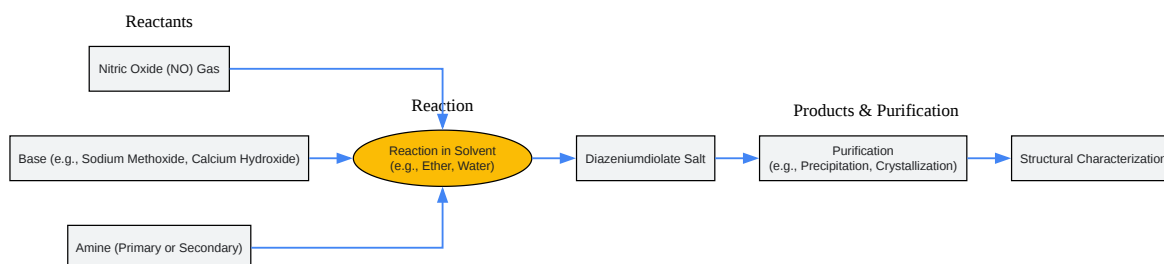
Compound	Solvent	1H Chemical Shifts (ppm) and Assignments	13C Chemical Shifts (ppm)	Reference
Trityl Diazeniumdiolate Complex 2	C6D6	6.26 (p-CH), 5.62 (o-CH), 2.28 (m-CH)	Not Specified	[3]
Trityl Diazeniumdiolate Complex 3	C6D6	12.27 (m-CH), 7.91 (o-CH), 7.56 (p-CH)	Not Specified	[3]
13C15N-Gra-enriched-Gbt (photoproduct)	D2O	6.90, 7.53 (E/Z oxime isomers)	152.72, 153.10 (E/Z oxime isomers)	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate structural analysis of diazeniumdiolates.

Synthesis of Diazeniumdiolates: A General Workflow

The synthesis of diazeniumdiolates typically involves the reaction of a primary or secondary amine with nitric oxide gas under basic conditions.[5][6][7][8] While historically carried out in organic solvents, newer methods utilize water with a calcium hydroxide base for improved safety and scalability.[6]



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General workflow for the synthesis of diazeniumdiolates.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Methodology:

- **Crystallization:** High-quality single crystals of the diazeniumdiolate are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.^{[9][10]} The crystal should be of adequate size (generally >0.1 mm in all dimensions) and free of significant defects.^[9]
- **Data Collection:** The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.^{[9][10]} As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.^{[9][11]}
- **Data Processing:** The intensities and positions of the diffracted X-rays are measured. This data is then used to determine the unit cell dimensions and space group of the crystal.^{[11][12]}

- Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[\[11\]](#)[\[13\]](#) An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ^1H , ^{13}C , ^{15}N), aiding in the elucidation of molecular structure in solution.

Methodology:

- Sample Preparation:
 - For ^1H NMR, dissolve 2-10 mg of the diazeniumdiolate sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., D_2O , CDCl_3 , DMSO-d_6).[\[14\]](#)
 - For ^{13}C NMR, a higher concentration of 10-50 mg is typically required.[\[14\]](#)
 - Ensure the sample is completely dissolved; filter if any solid particles are present.[\[14\]](#)
 - Transfer the solution to a clean, dry NMR tube to a height of about 4-5 cm.[\[14\]](#)
- Data Acquisition:
 - The NMR spectrometer is tuned to the specific nucleus being observed.
 - A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
- Data Processing:
 - The FID is converted into a frequency-domain spectrum via a Fourier transform.
 - The spectrum is phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

- The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.[\[15\]](#)[\[16\]](#)

Mass Spectrometry (MS)

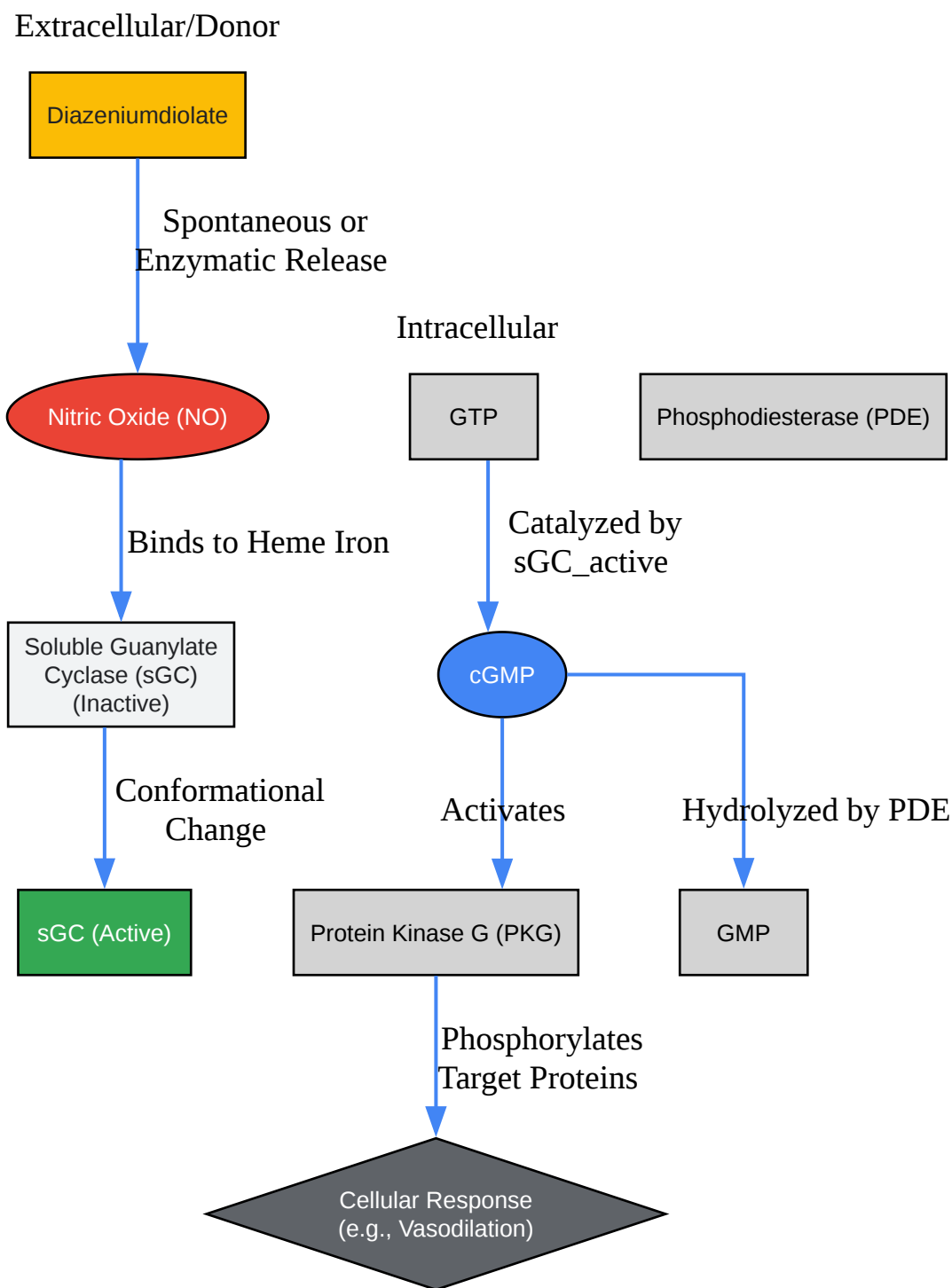
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Methodology (LC-MS/MS):

- **Sample Preparation:** Prepare a dilute solution of the diazeniumdiolate in a solvent compatible with the liquid chromatography (LC) system and ionization source (e.g., methanol, acetonitrile, water).
- **Liquid Chromatography (LC) Separation:** The sample is injected into an LC system where it is separated from impurities on a chromatographic column.
- **Ionization:** The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for diazeniumdiolates.
- **Mass Analysis (MS1):** The ions are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer, providing the molecular weight of the parent ion.
- **Tandem Mass Spectrometry (MS/MS):** Ions of a specific m/z are selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern provides valuable structural information.[\[17\]](#)

Signaling Pathway Visualization

Diazeniumdiolates exert their biological effects primarily through the release of nitric oxide, which then activates the soluble guanylate cyclase (sGC) signaling pathway.



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The NO-sGC-cGMP signaling pathway initiated by diazeniumdiolates.

This pathway begins with the release of NO from the diazeniumdiolate.[18] NO diffuses into target cells and binds to the heme iron of soluble guanylate cyclase (sGC), activating the enzyme.[19][20] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[21][22] cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation and vasodilation.[23] The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs).[20][23]

Conclusion

The structural analysis of diazeniumdiolates is a multifaceted endeavor that relies on a combination of sophisticated analytical techniques. X-ray crystallography provides unparalleled detail on the solid-state structure, while NMR spectroscopy offers insights into the solution-state conformation and dynamics. Mass spectrometry is indispensable for confirming molecular weight and probing fragmentation patterns. A comprehensive understanding of these structures, facilitated by the methodologies outlined in this guide, is essential for the rational design and development of next-generation nitric oxide-based therapeutics.

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